

A Comparative Guide to the Reproducibility of FXR Agonist Effects in Preclinical Research

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Compound of Interest

Compound Name: *FXR agonist 4*

Cat. No.: *B12398496*

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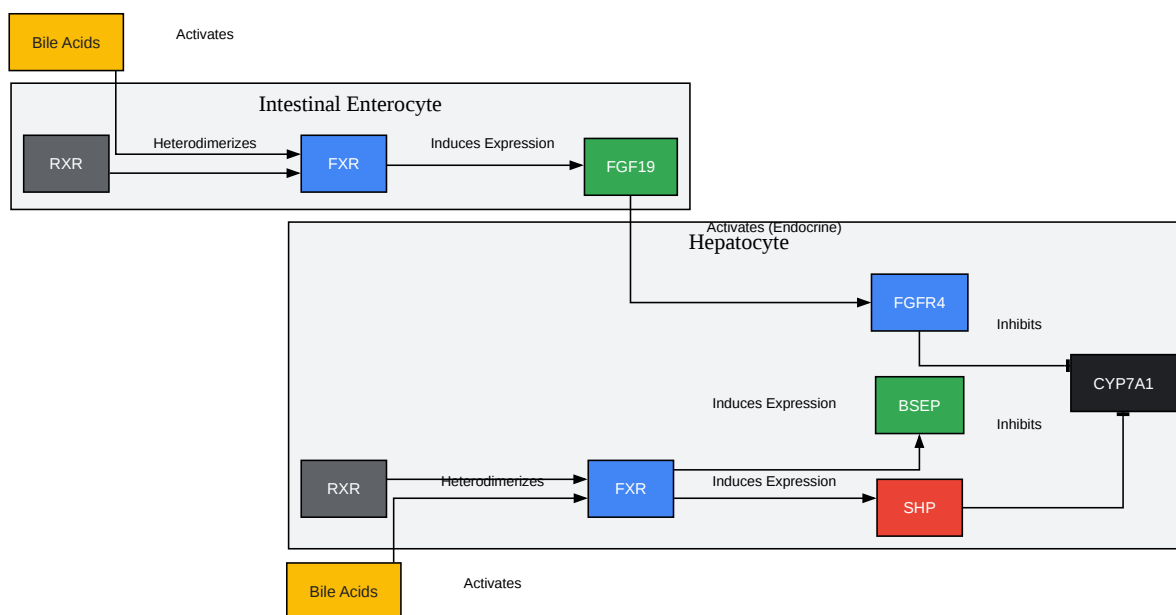
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its central role in maintaining metabolic homeostasis has positioned it as a significant therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[3][4][5] Consequently, numerous synthetic FXR agonists have been developed and are undergoing preclinical and clinical evaluation.[6][7]

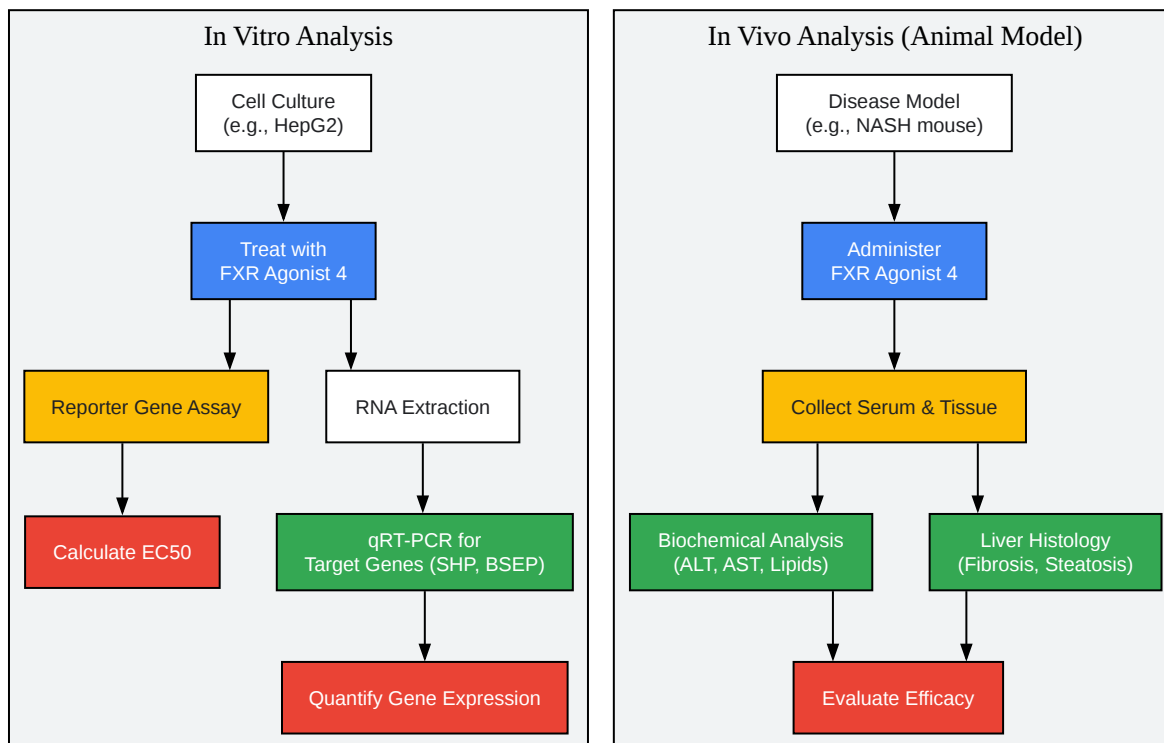
This guide focuses on the reproducibility of effects for a representative non-steroidal FXR agonist, GW4064, often used as a reference compound in research, which for the purposes of this guide will be referred to as "**FXR Agonist 4**". The reproducibility of experimental results across different laboratories is a cornerstone of scientific validity. However, variations in experimental protocols, cell lines, and animal models can lead to discrepancies in the observed potency and efficacy of compounds. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the reported effects of **FXR Agonist 4** and other alternative agonists, supported by experimental data and detailed methodologies to highlight potential sources of variability.

FXR Signaling Pathway

FXR activation initiates a complex signaling cascade that primarily regulates the synthesis and transport of bile acids. Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[8] This complex then binds to FXR response elements on the DNA of target genes. In the liver, this leads to the induction of the Small Heterodimer Partner (SHP), which in

turn inhibits the expression of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][10] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19 in humans, Fgf15 in mice), which travels to the liver to suppress CYP7A1 expression via the FGF Receptor 4 (FGFR4) pathway.[3][11]





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